molecular formula C19H26N4OS B2412850 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1798516-97-8

1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2412850
M. Wt: 358.5
InChI Key: DSGCRZYMSOJYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H26N4OS and its molecular weight is 358.5. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Tuning of Hydrogel Properties

Research has identified a compound closely related to 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea that forms hydrogels in various acids at pH 1–2. The rheology and morphology of these gels can be tuned by the anion present, impacting their physical properties. The study demonstrates how the elastic storage modulus of the gels changes based on the acid used, suggesting a method for tailoring gel properties for specific applications (Lloyd & Steed, 2011).

Synthesis and Anticancer Potential

Another investigation into related urea derivatives has shown potential anticancer activity. Specifically, the synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas on human adenocarcinoma cells suggest that certain derivatives are as cytotoxic as known anticancer agents. This study highlights the promise of urea derivatives in developing new cancer treatments (Gaudreault et al., 1988).

Antiacetylcholinesterase Activity

Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas indicates significant antiacetylcholinesterase activity. This work aimed to optimize the spacer length between pharmacophoric moieties, achieving compounds with high inhibitory activities. Such findings could contribute to developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).

Cytokinin-like Activity in Plant Biology

Urea derivatives have been found to exhibit cytokinin-like activity, positively regulating cell division and differentiation in plants. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) are noted for their extensive use in in vitro plant morphogenesis, due to their strong cytokinin-like activity which often exceeds that of natural adenine cytokinins. This has opened new avenues in plant biology research, especially in enhancing adventitious root formation (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-cyclopentyl-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-22-18(14-8-9-14)11-15(21-22)13-23(16-5-2-3-6-16)19(24)20-12-17-7-4-10-25-17/h4,7,10-11,14,16H,2-3,5-6,8-9,12-13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGCRZYMSOJYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)NCC3=CC=CS3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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